molecular formula C7H10ClN3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

Cat. No.: B1345308
CAS No.: 933698-24-9
M. Wt: 203.69 g/mol
InChI Key: MQMPUSRPZQSMOG-UHFFFAOYSA-N
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Description

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an α-haloketone with a thioamide and an amine under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . These reactions generally require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is unique due to its specific substitution pattern and the presence of an ethylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazo[2,1-b]thiazole derivatives

Properties

CAS No.

933698-24-9

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride

InChI

InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H

InChI Key

MQMPUSRPZQSMOG-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)CCN

Canonical SMILES

C1=CSC2=NC(=CN21)CCN.Cl

Origin of Product

United States

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